molecular formula C22H23N5O2 B2719487 3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione CAS No. 303973-20-8

3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione

Cat. No. B2719487
CAS RN: 303973-20-8
M. Wt: 389.459
InChI Key: YMUPJHMIDPRJHV-UHFFFAOYSA-N
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Description

The compound “3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione” is a complex organic molecule with the molecular formula C15H17N5O2 . It is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring . This core is substituted at various positions by methyl, methylamino, and methylphenyl groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.33 and a predicted density of 1.38±0.1 g/cm3 . Its pKa, a measure of its acidity, is predicted to be 9.63±0.70 .

Scientific Research Applications

Purine Derivatives: Chemical Properties and Synthesis

Purine derivatives, including the specified compound, are explored for their chemical properties, such as ionization and methylation reactions. Studies have categorized purine-6,8-diones into classes based on their substituents and their reactivity towards methylation and protonation. The steric factors significantly influence the methylation of these compounds, highlighting the complex chemistry of substituted purines (Rahat, Bergmann, & Tamir, 1974).

Synthesis of Purine Derivatives

Research has also focused on the synthesis of various purine derivatives through methods like intramolecular alkylation, highlighting their potential in creating compounds with various biological activities. Such synthetic pathways are crucial for developing novel agents with specific pharmacological properties (Simo, Rybár, & Alföldi, 1998).

Potential Biological Activities

The synthesis of new trisubstituted purine-2,6-diones and their derivatives has been directed towards exploring their potential biological activities. The cyclization of carboxamide intermediates has been optimized to yield higher purity products, which could be pivotal in pharmacological applications (Hayallah & Famulok, 2007).

Pharmaceutical Relevance of Methylxanthines

Studies on the interactions within pharmaceutically relevant polymorphs of methylxanthines (e.g., caffeine and its metabolites) offer insights into the molecular interactions and pharmacological effects of these compounds. Such research aids in understanding the binding and recognition processes critical for drug design and development (Latosinska et al., 2014).

properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-14-7-9-16(10-8-14)12-23-21-24-19-18(20(28)25-22(29)26(19)3)27(21)13-17-6-4-5-15(2)11-17/h4-11H,12-13H2,1-3H3,(H,23,24)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUPJHMIDPRJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione

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